3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-19(2)25(22,23)20-10-8-13(9-11-20)12-17-16(21)18-14-4-6-15(24-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBILPQCVNAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the methoxyphenylurea moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions.
Attachment of the Methoxyphenylurea Moiety: This can be done through urea formation reactions, where the methoxyphenylamine reacts with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to amines under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Urea Scaffolds
The compound shares a urea-piperidine core with several derivatives discussed in the evidence. Key comparisons include:
Substituent Effects on Pharmacological Activity
Analysis :
- The 4-methoxyphenyl group increases lipophilicity relative to trifluoromethylphenyl (Compound 83), which could influence blood-brain barrier penetration or CYP450 metabolism .
Analysis :
- The target compound’s synthesis likely parallels methods in (e.g., sulfonyl chloride reactions) but may require optimized conditions for dimethylsulfamoyl introduction.
- Stability: Sulfamoyl groups generally exhibit higher metabolic resistance than ester or amide linkages, as seen in Compound 12 (methanesulfonyl) versus acetylated derivatives .
Functional Analogues with Divergent Cores
Analysis :
- While indole derivatives () show antimicrobial or CNS activity, the urea moiety in the target compound may shift selectivity toward kinase or enzyme inhibition, as seen in pyridine-ureas ().
Biological Activity
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea is a compound of significant interest in pharmacology due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and comparative analysis with related compounds.
Molecular Formula
- Chemical Formula: C17H22N4O3S
- Molecular Weight: 366.45 g/mol
Structural Representation
The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a methoxyphenyl urea moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects.
Enzyme Inhibition
Studies have shown that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
Receptor Interaction
The compound may also interact with various receptors, including opioid receptors, which play a significant role in pain modulation. This interaction can lead to analgesic effects, making it a candidate for pain management therapies .
Analgesic Properties
Research has highlighted the potential analgesic effects of this compound. In preclinical models, it has demonstrated efficacy comparable to established analgesics, suggesting its utility in treating moderate to severe pain without the adverse effects commonly associated with opioids .
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity is likely due to its ability to interfere with signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar piperidine structures have been investigated for their ability to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds.
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| Compound A | [Structure A] | AChE Inhibitor | |
| Compound B | [Structure B] | Analgesic | |
| This compound | [Current Structure] | Potential analgesic and anti-inflammatory |
Study 1: Analgesic Efficacy
In a study assessing the analgesic properties of various compounds, this compound was tested using the hot plate model. Results indicated an effective reduction in pain response comparable to morphine, suggesting its potential as a safer alternative for pain management.
Study 2: Cancer Cell Line Inhibition
Another study explored the anticancer effects of this compound on specific cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, highlighting its therapeutic potential in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
